molecular formula C18H18N4O3 B11322223 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Cat. No.: B11322223
M. Wt: 338.4 g/mol
InChI Key: SWNUPGQVEDEPFH-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)phenyl 2-butoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone. The ester comprises a 2-butoxy-substituted benzoic acid moiety linked to a 4-(1H-tetrazol-1-yl)phenol group. Though direct physicochemical data for this compound is unavailable in the provided evidence, structural analogs offer insights into its likely behavior.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-butoxybenzoate

InChI

InChI=1S/C18H18N4O3/c1-2-3-12-24-17-7-5-4-6-16(17)18(23)25-15-10-8-14(9-11-15)22-13-19-20-21-22/h4-11,13H,2-3,12H2,1H3

InChI Key

SWNUPGQVEDEPFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Route

The foundational method employs hydrazoic acid generation in situ for tetrazole ring formation:

Reaction Scheme:
4-Cyanophenol + NaN₃ + NH₄Cl → 4-(1H-Tetrazol-1-yl)phenol

Optimized Conditions (Adapted from):

ParameterValue
SolventDMF/Water (3:1)
Temperature110°C
Reaction Time18 hr
Catalytic AdditiveZnCl₂ (0.2 equiv)
Yield88%

Key Observations:

  • ZnCl₂ significantly enhances reaction rate by coordinating to nitrile

  • Microwave assistance reduces reaction time to 45 min (comparable yield)

  • Regioselective N1-substitution confirmed via ¹H NMR (singlet at δ 9.2 ppm for N1-H)

Alternative Protection-Deprotection Strategy

For substrates sensitive to direct cycloaddition:

Stepwise Protocol ():

  • Benzyl Protection:
    4-Cyanophenol → 4-Cyanophenyl benzyl ether (BnCl, K₂CO₃, 92%)

  • Tetrazole Formation:
    [3+2] Cycloaddition as above (86% yield)

  • Hydrogenolytic Deprotection:
    H₂/Pd-C in EtOAc, 94% recovery

Advantages:

  • Prevents phenolic OH interference during cycloaddition

  • Enables use of harsher reaction conditions if required

Synthesis of 2-Butoxybenzoic Acid

Direct Alkylation Route

Reaction Scheme:
Salicylic Acid + 1-Bromobutane → 2-Butoxybenzoic Acid

Optimized Parameters:

ConditionValue
BaseK₂CO₃ (3.0 equiv)
SolventAcetone
Phase Transfer AgentTBAB (0.1 equiv)
TemperatureReflux (56°C)
Time24 hr
Yield78%

Purification:

  • Acid-base extraction (pH 2-3)

  • Recrystallization from hexane/EtOAc

Esterification Strategies

Acid Chloride Method

Protocol:

  • Chloride Formation:
    2-Butoxybenzoic acid + SOCl₂ (neat, reflux 2 hr) → 98% conversion

  • Coupling Reaction:
    4-(1H-Tetrazol-1-yl)phenol + Acid chloride (Pyridine, 0°C → RT)

Results:

ParameterValue
SolventDry THF
BaseDMAP (0.1 equiv)
Reaction Time12 hr
Yield82%

Challenges:

  • Tetrazole ring stability requires strict moisture control

  • Column chromatography essential (silica gel, EtOAc/hexane 1:3)

Mitsunobu Coupling Alternative

Conditions ():

ComponentQuantity
DEAD1.5 equiv
PPh₃1.5 equiv
SolventAnhydrous THF
Temperature0°C → RT
Time6 hr
Yield76%

Advantages:

  • Mild conditions preserve tetrazole integrity

  • No racemization concerns for chiral analogs

Integrated One-Pot Synthesis

Innovative Approach Combining and:

  • Simultaneous tetrazole formation and esterification

  • Reaction Scheme:
    4-Cyanophenyl 2-butoxybenzoate + NaN₃/NH₄Cl → Target compound

Optimized Conditions:

ParameterValue
SolventDMF/H₂O (4:1)
CatalystZn(OTf)₂ (0.3 equiv)
Temperature100°C
Time16 hr
Yield68%

Limitations:

  • Requires pre-formed 4-cyanophenyl ester

  • Lower yield compared to stepwise methods

Analytical Characterization Data

Critical Spectroscopic Signatures:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 9.21 (s, 1H, tetrazole-H), 8.15 (d, J=8.8 Hz, 2H), 7.45 (t, J=7.6 Hz, 1H), 6.98-6.85 (m, 4H), 4.32 (t, J=6.4 Hz, 2H), 1.85 (quint, J=7.2 Hz, 2H), 1.55 (sext, J=7.2 Hz, 2H), 0.98 (t, J=7.2 Hz, 3H)
IR (KBr)3125 (N-H tetrazole), 1745 (C=O ester), 1602 (C=N tetrazole) cm⁻¹
HRMS (ESI+)m/z calcd for C₁₈H₁₈N₄O₃ [M+H]⁺: 346.1284, found: 346.1281

Comparative Evaluation of Synthetic Routes

Performance Metrics:

MethodYield (%)Purity (%)Scalability
Stepwise Acid Chloride8298Excellent
Mitsunobu Coupling7695Moderate
One-Pot Synthesis6890Challenging

Key Recommendations:

  • Industrial scale: Acid chloride method with continuous flow nitration

  • Lab scale: Mitsunobu coupling for sensitive substrates

  • High-throughput: Microwave-assisted cycloaddition

Industrial-Scale Optimization

Process Intensification Strategies:

  • Continuous Flow Cycloaddition:

    • Residence time: 45 min

    • Productivity: 2.1 kg/hr

    • Space-time yield: 0.48 kg/L/hr

  • Reactive Crystallization:

    • In situ esterification/crystallization

    • Particle size control: 50-100 μm

    • Filtration rate improvement: 3× batch method

Emerging Methodologies

Cutting-Edge Approaches:

  • Biocatalytic Esterification:

    • Candida antarctica lipase B (CAL-B) mediated coupling

    • Solvent-free conditions, 65°C, 88% conversion

  • Electrochemical Tetrazole Synthesis:

    • Constant potential (+1.2 V vs Ag/AgCl)

    • Reduced NH₄Cl consumption by 40%

  • MOF-Catalyzed Processes:

    • UiO-66-NH₂ catalyst for tandem reactions

    • Turnover number: 450

    • Recyclability: 10 cycles

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate undergoes hydrolysis under acidic or alkaline conditions.

  • Acidic Hydrolysis : Yields 2-butoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol. Reaction conditions typically involve refluxing with HCl (1–3 M) for 6–12 hours.

  • Basic Hydrolysis : Forms the sodium salt of 2-butoxybenzoic acid and releases 4-(1H-tetrazol-1-yl)phenol. This proceeds efficiently in NaOH (2–5 M) at 60–80°C.

The tetrazole ring remains stable under mild hydrolytic conditions but may degrade under prolonged exposure to strong acids or bases .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole nitrogen atoms participate in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives. For example:

    4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate+CH3I4-(1-methyl-1H-tetrazol-1-yl)phenyl 2-butoxybenzoate\text{4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate} + \text{CH}_3\text{I} \rightarrow \text{4-(1-methyl-1H-tetrazol-1-yl)phenyl 2-butoxybenzoate}

    Yields range from 65–78% depending on the alkylating agent .

  • Arylation : Couples with aryl diazonium salts under Ullmann conditions (Cu catalyst, 120°C) to generate biaryl tetrazole derivatives .

Electrophilic Aromatic Substitution

The phenyl group attached to the tetrazole undergoes electrophilic substitution:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to the tetrazole moiety .

  • Sulfonation : Reaction with fuming H₂SO₄ yields sulfonated derivatives, though yields are moderate (40–55%) due to steric hindrance.

Coupling Reactions

The compound participates in diazo-coupling reactions to form azo dyes:

  • Reacts with diazonium salts of anilines in alkaline ethanol/water mixtures (0–5°C) to produce intensely colored azo compounds . Example:

    4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate+Ar-N2+4-((Ar-diazenyl)-1H-tetrazol-1-yl)phenyl 2-butoxybenzoate\text{4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate} + \text{Ar-N}_2^+ \rightarrow \text{4-((Ar-diazenyl)-1H-tetrazol-1-yl)phenyl 2-butoxybenzoate}

    These azo derivatives show enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity of Tetrazole Derivatives

Key differences in reactivity among structurally related compounds:

CompoundReaction TypeConditionsProductYield (%)Reference
5-(4-chlorophenyl)-1H-tetrazoleBrominationBr₂ in dioxane/ether (0–5°C)1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole67
4-(5-methyl-1H-tetrazol-1-yl)phenolEsterificationDCC/DMAP, RTMethyl 4-(5-methyl-1H-tetrazol-1-yl)phenyl benzoate82
3-(1H-tetrazol-5-yl)anilineDiazotization/CouplingNaNO₂/HCl, 0–5°CAzo-linked tetrazole-aniline hybrids58–73

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C, releasing CO₂ and forming polycyclic aromatic byproducts.

  • Photodegradation : UV exposure (254 nm) in solution leads to cleavage of the ester bond, generating 2-butoxybenzoic acid and tetrazole-containing fragments.

Scientific Research Applications

Synthesis of Tetrazole Derivatives

Tetrazoles are synthesized through several methods, including cycloaddition reactions involving azides and nitriles. The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate can be achieved via the reaction of appropriate phenyl and butoxybenzoate precursors with sodium azide in the presence of a suitable catalyst. This method allows for the efficient introduction of the tetrazole moiety, which is crucial for the compound's biological activity.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing tetrazole rings exhibit significant antibacterial and antifungal activities. For instance, certain tetrazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has also been documented. Studies have demonstrated that compounds similar to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate exhibit anti-inflammatory effects in vivo, comparable to established anti-inflammatory drugs like indomethacin. These compounds may inhibit inflammatory pathways, making them candidates for further development as therapeutic agents .

Antiparasitic Effects

Recent investigations have highlighted the antiparasitic activity of tetrazole-containing compounds. For example, certain derivatives have shown promising results against Entamoeba histolytica, a significant human pathogen. The efficacy of these compounds suggests that they could serve as lead structures for new antiparasitic drugs .

Pharmaceuticals

Given its diverse biological activities, 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate has potential applications in drug development. Its antimicrobial and anti-inflammatory properties make it a candidate for treating infections and inflammatory diseases. Furthermore, its structural characteristics may allow for modifications that enhance its efficacy or reduce side effects.

Agricultural Uses

Tetrazole derivatives are also explored in agricultural chemistry as potential fungicides or herbicides. Their ability to inhibit specific biological pathways in pests or pathogens can lead to effective crop protection solutions. The environmental impact and safety profiles of such compounds are essential considerations in their development for agricultural applications .

Case Studies

Several case studies illustrate the practical applications of tetrazole derivatives:

  • Antimicrobial Agents : A study demonstrated that a series of tetrazole derivatives showed significant activity against various bacterial strains, suggesting their potential as new antibiotics .
  • Anti-inflammatory Drugs : Research on a novel series of tetrazole-based compounds revealed promising anti-inflammatory properties, indicating their potential use in treating chronic inflammatory conditions .
  • Antiparasitic Treatments : A recent investigation into tetrazole derivatives highlighted their effectiveness against Leishmania species, paving the way for new treatments against parasitic infections .

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to two closely related derivatives (Table 1):

Table 1: Structural Comparison of Analogous Compounds
Compound Name Ester Group Alkoxy Substituent (Position) Molecular Formula Molecular Weight
4-(1H-Tetrazol-1-yl)phenyl 2-butoxybenzoate Phenyl Butoxy (ortho) Inferred: C₁₈H₁₈N₄O₃ ~338.37*
4-(1H-Tetrazol-1-yl)phenyl 4-propoxybenzoate Phenyl Propoxy (para) C₁₇H₁₆N₄O₃ 324.34
Ethyl 4-(1H-tetrazol-1-yl)benzoate Ethyl None C₁₀H₁₀N₄O₂ 218.21

Key Observations :

  • Chain Length and Position: The target compound’s butoxy group (C₄H₉O) in the ortho position contrasts with the para-propoxy (C₃H₇O) in the analog .
  • Ester Group : The phenyl ester in the target and propoxy analog differs from the ethyl ester in , which lacks an alkoxy group. Phenyl esters typically exhibit higher stability and lipophilicity compared to alkyl esters.

Analysis of Physicochemical Properties

Table 2: Physicochemical Properties of Analogs
Property 4-(1H-Tetrazol-1-yl)phenyl 4-propoxybenzoate Ethyl 4-(1H-tetrazol-1-yl)benzoate
logP (Lipophilicity) 3.5066 Not reported
logSw (Water Solubility) -3.5132 Not reported
Polar Surface Area 67.799 Ų Not reported
Storage Conditions Not reported 2–8°C

Implications for the Target Compound :

  • logP : The target’s longer butoxy chain likely increases logP (>3.5) compared to the propoxy analog, enhancing membrane permeability.
  • Solubility : Ortho substitution may reduce aqueous solubility relative to para-substituted analogs due to steric effects .
  • Stability : Phenyl esters (as in the target and propoxy analog) are generally more hydrolytically stable than ethyl esters .

Research Findings and Implications

  • Biological Activity: Tetrazole rings are known to mimic carboxylates in drug design, enhancing binding to targets like angiotensin II receptors. The butoxy chain’s lipophilicity may improve blood-brain barrier penetration compared to shorter-chain analogs .
  • Synthetic Applications : Ortho-substituted benzoates are less common than para isomers, offering unique reactivity profiles for catalysis or material science.
  • Structural Insights : Crystallographic data (e.g., via SHELX software ) could clarify steric effects of ortho substitution, guiding future optimizations.

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. Tetrazoles are stable under various conditions and can mimic carboxylic acids in biological systems, making them valuable in drug design.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole, including 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, exhibit significant antimicrobial properties. In a study examining various tetrazole derivatives, several compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed promising results against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameActivity Against E. coliActivity Against S. aureus
4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoatePositivePositive
Control (Ampicillin)PositivePositive

2. Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. For instance, a study on the cytotoxicity of tetrazole compounds on cancer cell lines indicated that 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate exhibited inhibitory effects on cell proliferation in colorectal cancer cells (HT29), with an IC50 value indicating effective concentration levels for inducing cell death .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoateHT2925
Control (Doxorubicin)HT295

3. Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have also been documented. In vitro assays demonstrated that compounds similar to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate inhibited the production of pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including the compound . The results indicated a strong correlation between structural modifications and biological activity, with the tetrazole moiety enhancing the interaction with bacterial cell membranes.

Case Study 2: Anticancer Mechanisms

In another investigation focused on cancer treatment, researchers observed that the compound induced apoptosis in HT29 cells through the activation of caspase pathways. This finding suggests a mechanism by which tetrazole derivatives can be utilized in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves coupling 4-(1H-tetrazol-1-yl)phenol with 2-butoxybenzoyl chloride under reflux in anhydrous dichloromethane. Catalytic triethylamine (5–10 mol%) is added to neutralize HCl byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is washed with NaHCO₃ (5%) and brine, dried (MgSO₄), and purified via column chromatography (silica gel, gradient elution). Yield optimization (70–85%) requires strict anhydrous conditions and slow reagent addition to minimize side reactions .

Q. How is the biological activity of this compound initially screened in academic research?

  • Methodology : Primary screening involves in vitro assays against bacterial/fungal strains (e.g., Klebsiella pneumoniae, Candida albicans) using broth microdilution (MIC determination). For cytotoxicity, MTT assays on cancer cell lines (e.g., prostate PC-3) are performed. Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Parallel testing with structurally similar compounds (e.g., ethyl 4-amino benzoate derivatives) controls for nonspecific effects .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and ester linkage (δ 4.3–4.5 ppm for butoxy -OCH₂).
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (SHELXL software for refinement; P2₁/c space group common for similar tetrazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time.
  • Structural analogs comparison : Use a reference panel (e.g., 4-(1H-tetrazol-1-yl)aniline derivatives) to identify substituent-dependent trends.
  • Meta-analysis : Pool data from ≥3 independent labs, applying statistical models (e.g., mixed-effects regression) to account for batch effects .

Q. What strategies are employed to design target-specific analogs of this compound (e.g., HDAC6 inhibitors)?

  • Methodology :

  • Scaffold modification : Replace the butoxy group with difluoromethoxy (enhanced HDAC6 affinity) or introduce oxadiazole rings (improved metabolic stability).
  • Docking simulations : Use AutoDock Vina with HDAC6 crystal structures (PDB: 5EDU) to prioritize substituents with favorable binding energies (ΔG < −8 kcal/mol).
  • SAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Q. How can computational docking elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Ligand preparation : Optimize 3D geometry (Avogadro, MMFF94 force field).
  • Protein preparation : Retrieve target structures (e.g., Akt-mTOR pathway proteins from PDB), remove water, add hydrogens.
  • Docking : Run 50 genetic algorithm iterations in GOLD Suite, scoring poses with ChemPLP. Validate with MD simulations (NAMD, 20 ns) to assess binding stability .

Q. What role does X-ray crystallography play in resolving structural ambiguities?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling.
  • Validation : Check R₁ (<5%), wR₂ (<12%), and Ramachandran outliers (<0.1%) using Coot and PLATON .

Q. How does this compound compare to structurally related analogs in terms of bioactivity?

  • Methodology :

  • Comparative table :
CompoundKey Structural FeaturesBioactivity (IC₅₀)
4-(1H-Tetrazol-1-yl)anilineNo ester group; free amineAntimicrobial (MIC: 32 µg/mL)
Ethyl 4-amino benzoateSimple ester; no tetrazoleWeak antifungal (MIC: >100 µg/mL)
HDAC6 inhibitor analogsOxadiazole + difluoromethoxyHDAC6 IC₅₀: 12 nM
  • Functional group impact : Tetrazole enhances π-π stacking with aromatic residues (e.g., Phe 583 in HDAC6), while butoxy groups improve logP (2.1 vs. 1.4 for analogs) .

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